annulin B
Description
Properties
Molecular Formula |
C21H24O7 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 8-ethyl-9-hydroxy-2,4,4,7-tetramethyl-3,5,10-trioxo-4a,10a-dihydrobenzo[g]chromene-2-carboxylate |
InChI |
InChI=1S/C21H24O7/c1-7-10-9(2)8-11-12(14(10)22)16(24)17-13(15(11)23)20(3,4)18(25)21(5,28-17)19(26)27-6/h8,13,17,22H,7H2,1-6H3 |
InChI Key |
OHWPXNCKGWEEQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1C)C(=O)C3C(C2=O)OC(C(=O)C3(C)C)(C)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Annulin B involves a regioselective Diels-Alder reaction between a pyranobenzoquinone dienophile and a silyl enol ether diene . The key steps in the synthesis include:
Formation of the dienophile: This involves the preparation of the pyranobenzoquinone intermediate.
Diels-Alder reaction: The regioselective Diels-Alder reaction is carried out between the pyranobenzoquinone and the silyl enol ether diene under controlled conditions to form the desired pyranonaphthoquinone structure.
Industrial Production Methods
Chemical Reactions Analysis
Key Reaction Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyranobenzoquinone dienophile | Pyranobenzoquinone derivative | Dienophile precursor |
| 2 | Preparation of silyl ketene acetal diene | Silyl ketene acetal | Diene precursor |
| 3 | Regioselective Diels–Alder reaction | Thermal activation | Fused pyranonaphthoquinone core |
The Diels–Alder reaction ensures stereochemical control , directing the formation of the desired bicyclic structure. The use of a silyl ketene acetal diene enhances regioselectivity by stabilizing the diene’s electron-rich nature, favoring endo transition states .
Mechanism of the Diels–Alder Reaction
The Diels–Alder reaction involves a [4+2] cycloaddition between the conjugated diene (silyl ketene acetal) and the dienophile (pyranobenzoquinone). This reaction proceeds through a concerted mechanism , forming a six-membered transition state. The regioselectivity arises from electron-deficient dienophiles and electron-rich dienes , ensuring the formation of the thermodynamically favored product.
Regioselectivity Factors
-
Dienophile reactivity : The pyranobenzoquinone dienophile’s electron-deficient nature drives regioselectivity.
-
Diene stability : The silyl ketene acetal diene’s electron-rich nature and steric effects guide the reaction trajectory.
-
Endo rule : Steric and electronic interactions favor the endo transition state, leading to the observed regioselectivity .
Experimental Validation and Data
The synthesis of annulin B was validated through NMR spectroscopy and X-ray crystallography , confirming the structural integrity of the pyranonaphthoquinone core . Supporting information includes:
-
1H and 13C NMR spectra comparing natural and synthetic this compound.
-
X-ray crystallographic data for intermediates and final products, ensuring atomic-level structural confirmation.
Key Observations
Scientific Research Applications
Annulin B has several scientific research applications:
Mechanism of Action
Annulin B exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase-1 (IDO-1). IDO-1 catalyzes the first and rate-limiting step in the catabolism of tryptophan to N-formyl kynurenine . By inhibiting IDO-1, this compound reduces the depletion of tryptophan, which can lead to immunosuppression and tumor immune escape . The molecular targets and pathways involved include the kynurenine pathway and immune regulatory mechanisms .
Comparison with Similar Compounds
Key Data Tables
Table 1: IDO Inhibition Constants (Ki) of Selected Compounds
| Compound | Ki (nM) | Source |
|---|---|---|
| Adociaquinone B | 25 | Marine sponge |
| Dichlone | 45 | Synthetic |
| Juglone | 48 | Walnut husk |
| This compound | 123 | Marine sponge |
| Menadione | 580 | Synthetic |
| Annulin A | 694 | Marine sponge |
Mechanistic Insights
- Binding Mode: Docking studies reveal this compound’s pyran ring occupies the entrance of IDO’s active site, while the quinone moiety coordinates with the heme iron. This dual interaction disrupts substrate (tryptophan) binding .
- T-cell Dependency : Unlike menadione, this compound’s antitumor effects require functional T-cells, implicating immune-mediated mechanisms rather than direct cytotoxicity .
Q & A
Q. What experimental designs are suitable for longitudinal studies of this compound's chronic effects, incorporating advanced statistical models?
- Methodological Guidance : Use mixed-effects models to account for intra-subject variability in repeated-measures designs. For toxicity studies, apply Kaplan-Meier survival analysis with Cox proportional hazards regression. Include interim analysis points to adjust dosing protocols and mitigate attrition bias .
Data Presentation Standards
- Tables : Include mean ± SD, n values, and statistical identifiers (e.g., F(3,20) = 5.67, p = 0.006). Use footnotes to define abbreviations.
- Figures : Label axes with units and annotate significance markers (e.g., asterisks). Provide raw data in supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
